Product packaging for O-Desmethyl Urapidil-d4(Cat. No.:)

O-Desmethyl Urapidil-d4

Cat. No.: B1159248
M. Wt: 377.47
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desmethyl Urapidil-d4 is a deuterium-labeled stable isotope of the primary metabolite of Urapidil. It serves as a critical internal standard in mass spectrometry-based bioanalysis, enabling precise and reliable quantification of both Urapidil and its O-Desmethyl metabolite in complex biological matrices such as plasma, which is essential for high-quality pharmacokinetic and metabolic studies . Urapidil is an antihypertensive agent that functions as a selective alpha-1 adrenoceptor antagonist and also exhibits agonist activity at 5-HT1A receptors, contributing to a reduction in peripheral resistance without inducing significant reflex tachycardia . The O-Desmethyl metabolite is a key impurity and active moiety that researchers monitor to understand the drug's metabolic profile and clearance . The incorporation of four deuterium atoms significantly increases the molecular weight of the compound, creating a distinct mass difference from its non-labeled counterpart that is easily distinguishable via LC-MS/MS techniques. This product is supplied with a Certificate of Analysis to guarantee its chemical purity and isotopic enrichment, ensuring data integrity. It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human consumption.

Properties

Molecular Formula

C₁₉H₂₃D₄N₅O₃

Molecular Weight

377.47

Synonyms

6-[[3-[4-(2-Hydroxyphenyl)-1-piperazinyl-d4]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of O Desmethyl Urapidil D4

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like O-Desmethyl Urapidil (B1196414) requires precise and efficient methods to ensure high isotopic enrichment at specific molecular positions.

Specific Deuteration Techniques for Piperazine (B1678402) Ring Systems

The piperazine ring, a core structural feature of Urapidil and its metabolites, is a common target for deuterium labeling. Several techniques can be employed for this purpose:

Reduction of Amide or Imide Precursors: A prevalent method involves the reduction of appropriate ester or imide precursors using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlH₄). nih.gov For instance, the reduction of a 3,5-dioxo-1-piperazinylpropyl intermediate can incorporate four deuterium atoms into the piperazine ring. nih.gov

Catalytic Deuterium Exchange: Catalytic methods offer an alternative for deuterium incorporation. For example, a Lewis acid catalyst like B(C₆F₅)₃ can facilitate the deuteration of β-amino C-H bonds in N-alkylamine-based compounds using acetone-d6 (B32918) as the deuterium source. nih.gov This approach can achieve high levels of deuterium incorporation (up to 99%). nih.gov

Cyclization with Deuterated Reagents: In the synthesis of piperazine rings, using a deuterated reagent during the cyclization step can introduce deuterium atoms. For example, substituting aqueous ammonia (B1221849) with deuterated ammonia (ND₃) during aminolysis can lead to deuterium incorporation.

Regioselective Deuteration Approaches for O-Desmethyl Urapidil-d4 Precursors

Regioselectivity is paramount in the synthesis of specifically labeled compounds like this compound. This ensures that deuterium is introduced at the desired positions without affecting other parts of the molecule.

Organocatalysis: Amines can act as organocatalysts for the regioselective α-deuteration of enals and enones using D₂O and AcOD as deuterium sources. nih.gov This method is applicable to the synthesis of deuterated drug precursors. nih.gov

Metal-Catalyzed Deuteration: Homogeneous pincer complexes of earth-abundant metals like manganese and iron can catalyze the regioselective deuteration of alcohols in D₂O. rsc.org Silver-catalyzed methods have also been developed for the regioselective deuteration of (hetero)arenes. rsc.org

Lewis Acid Catalysis: B(C₆F₅)₃ has been shown to catalyze the regioselective deuteration of terminal olefins using D₂O as the deuterium source, proceeding through carbocation intermediates. nih.gov

Advanced Synthetic Pathways for Isotope-Labeled Urapidil Metabolites

The synthesis of isotope-labeled metabolites like this compound is a multi-step process that requires careful design and optimization to ensure high purity and yield. criver.com

Multi-Step Synthesis Design and Optimization for this compound

A general synthetic strategy for Urapidil involves the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) with 1-(2-methoxyphenyl)piperazine. researchgate.net The synthesis of O-Desmethyl Urapidil would logically start from a demethylated precursor. For the d4-labeled analog, the deuteration step is strategically placed within the synthesis of the piperazine moiety.

A plausible synthetic route could involve:

Synthesis of a protected O-desmethyl-methoxyphenyl precursor.

Introduction of the piperazine ring.

Deuteration of the piperazine ring: This could be achieved by reducing a suitable diketopiperazine intermediate with a deuterating agent.

Alkylation with 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.

Deprotection to yield the final product, this compound.

Optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial at each step to maximize yield and purity. researchgate.net

Characterization of Synthetic Intermediates and Final Product Purity for Research Applications

The purity and structural integrity of synthetic intermediates and the final this compound product are critical for its use as an internal standard in research. criver.comalsachim.com A comprehensive analytical data package is essential to confirm the identity and purity of the synthesized compound. criver.comckisotopes.com

Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure and determine the level of deuterium incorporation by observing the disappearance or reduction of specific proton signals. nih.govcriver.com ¹³C, ¹⁹F, ¹⁵N, and ³¹P-NMR may also be used as required. criver.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the deuterated compound and assess its isotopic purity. criver.comalsachim.com Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. innovareacademics.in

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product. ckisotopes.com

The table below summarizes the key analytical techniques and their roles in the characterization of this compound.

Analytical TechniquePurpose
¹H NMR Structural confirmation and determination of deuterium incorporation level. nih.govcriver.com
Mass Spectrometry (MS/LC-MS) Confirmation of molecular weight and assessment of isotopic purity. criver.comalsachim.com
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity. ckisotopes.com

Radiochemical Synthesis Considerations for Tracing Studies (if applicable)

While this article focuses on the stable isotope-labeled this compound, it is worth noting that radiolabeled analogs, such as those containing ¹⁴C, are also used in drug metabolism and tracing studies. nih.govfda.govresearchgate.net The synthesis of radiolabeled compounds involves similar multi-step pathways but requires specialized facilities and handling procedures due to the radioactivity. researchgate.net The choice between stable isotope labeling and radiolabeling depends on the specific research application, with stable isotopes being preferred for quantitative mass spectrometry-based assays and radiolabels for tracing studies that require highly sensitive detection methods like accelerator mass spectrometry. researchgate.net

Advanced Analytical Method Development and Validation Utilizing O Desmethyl Urapidil D4

Role of O-Desmethyl Urapidil-d4 as an Internal Standard in Bioanalytical Quantification

In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for achieving accurate and precise results. wuxiapptec.com An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and mass spectrometric detection. wuxiapptec.comscioninstruments.com A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard for an internal standard because its physicochemical properties are nearly identical to the analyte. scispace.com While research often details the use of Urapidil-d4 for the quantification of Urapidil (B1196414), the principles described are directly applicable to the use of this compound for the analysis of its non-deuterated counterpart, O-Desmethyl Urapidil. innovareacademics.inresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that combines the principles of isotope dilution with the specificity of mass spectrometry. ontosight.ai The core principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample. ontosight.aiepa.gov This labeled standard, such as this compound, is chemically identical to the analyte (O-Desmethyl Urapidil) but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N).

Once added, the SIL internal standard and the endogenous analyte are assumed to behave identically through all subsequent sample preparation steps (e.g., extraction, evaporation, reconstitution) and chromatographic separation. scispace.comnih.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. epa.govnih.gov

During mass spectrometry analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.gov Quantification is not based on the absolute signal intensity of the analyte, which can fluctuate, but on the ratio of the analyte's signal intensity to the internal standard's signal intensity. nih.gov Because the amount of internal standard added is known, this ratio allows for the precise calculation of the analyte concentration in the original sample, effectively correcting for both sample loss and matrix-induced ionization suppression or enhancement. wuxiapptec.comacs.org

The selection of an appropriate deuterated internal standard is critical for the success of a bioanalytical method. Several factors must be carefully considered to ensure the standard performs reliably in complex biological matrices like plasma or urine.

Isotopic Purity and Cross-Interference: The internal standard must have high isotopic purity. cerilliant.com This means it should contain a minimal amount of the non-labeled analyte. Impurities can contribute to the analyte's signal, leading to inaccuracies, especially at the lower limit of quantification (LLOQ). nih.gov Regulatory guidelines, such as the ICH M10, set acceptance criteria for the cross-interference between the analyte and the internal standard. wuxiapptec.com

Stability of Isotopic Label: The position of the deuterium atoms within the molecule is crucial. The label must be placed on a chemically stable part of the molecule where it will not undergo back-exchange with hydrogen atoms from the solvent or matrix under various pH or storage conditions. hilarispublisher.com Loss of the deuterium label would render the internal standard indistinguishable from the analyte, invalidating the results.

Mass Difference: To minimize potential cross-talk in the mass spectrometer, the SIL internal standard should ideally have a mass difference of at least 3 to 4 daltons (Da) from the analyte. wuxiapptec.com The four mass units provided by the -d4 label in this compound are generally sufficient to prevent isotopic overlap from the natural abundance of ¹³C in the analyte.

Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte. cerilliant.com Since their chemical properties are nearly identical, this is usually the case. Co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for the most effective compensation. wuxiapptec.com However, extensive deuteration can sometimes cause a slight shift in retention time, which needs to be monitored. scispace.comhilarispublisher.com

Absence in Matrix: The internal standard must not be naturally present in the biological samples being analyzed. scioninstruments.com

Table 1: Key Selection Criteria for Deuterated Internal Standards

CriteriaRationaleImportance for this compound
High Isotopic Purity To prevent the IS from contributing to the analyte signal, which would artificially inflate the measured concentration of the analyte. nih.govEssential for accurate quantification, especially at low concentrations of O-Desmethyl Urapidil.
Label Stability To ensure the deuterium atoms do not exchange with hydrogen, which would cause the IS to revert to the unlabeled analyte form. hilarispublisher.comThe -d4 label must be on a non-exchangeable position in the molecule.
Sufficient Mass Shift To allow the mass spectrometer to clearly differentiate between the analyte and the IS, avoiding signal overlap. wuxiapptec.comThe +4 Da shift is typically adequate to resolve the isotopic clusters of the analyte and the IS.
Chromatographic Co-elution To ensure both analyte and IS are subjected to the same matrix effects and ionization conditions at the same time for effective normalization. wuxiapptec.comcerilliant.comExpected due to identical chemical structure, leading to robust correction for matrix effects.

Chromatographic Separation Techniques for Urapidil and its Deuterated Metabolites

Ultra-Performance Liquid Chromatography (UPLC) has become a cornerstone of modern bioanalysis, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). innovareacademics.ininnovareacademics.in UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at higher pressures. This results in markedly improved resolution, higher peak capacity, increased sensitivity, and significantly shorter run times. innovareacademics.inresearchgate.net

A UPLC-MS/MS method for the quantification of Urapidil in human plasma using a deuterated internal standard (Urapidil-d4) has been successfully developed and validated. innovareacademics.ininnovareacademics.in Such methods typically involve a simple solid-phase extraction (SPE) step to clean up the plasma sample, followed by injection into the UPLC system. innovareacademics.in The rapid separation achieved with UPLC allows for high-throughput analysis, which is essential for processing the large number of samples generated in pharmacokinetic studies. researchgate.net

The key to a successful chromatographic separation lies in the careful selection of the stationary phase (the column) and the optimization of the mobile phase (the solvent system).

Stationary Phase Selection: For analytes like Urapidil and its metabolites, which are moderately polar, reversed-phase chromatography is the most common approach. C18 (octadecylsilane) columns are widely used and provide excellent hydrophobic retention. innovareacademics.ininnovareacademics.in For instance, a Betasil-C18 column (50mm x 4.6mm, 5µm) has been used effectively for Urapidil analysis. innovareacademics.in Other stationary phases, such as C8 (octylsilane), may also be suitable and can offer different selectivity. colab.wsnih.gov The choice depends on the specific separation that needs to be achieved.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent.

Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Gradient elution, where the proportion of the organic solvent is increased over the course of the run, is often employed to achieve sharp peaks and a short analysis time. innovareacademics.in A mobile phase consisting of a gradient between an acetonitrile/methanol mixture and an aqueous buffer has been reported. innovareacademics.in

Aqueous Component: The aqueous part of the mobile phase is often buffered to control the ionization state of the analyte. Since Urapidil is a basic compound (pKa ≈ 7.01), maintaining the mobile phase pH is important. innovareacademics.in Buffers like ammonium (B1175870) formate (B1220265) (e.g., 10mM at pH 4.5) are commonly used because they are volatile and compatible with mass spectrometry. innovareacademics.in Adjusting the pH can significantly impact retention time and peak shape. chromatographyonline.com

Table 2: Example UPLC Method Parameters for Urapidil Analysis

ParameterConditionRationale
System Waters UPLCHigh-pressure system for use with sub-2 µm particles. innovareacademics.in
Column Betasil-C18 (50mm x 4.6mm, 5µm)Reversed-phase chemistry provides good retention for Urapidil. innovareacademics.in
Mobile Phase A Acetonitrile: Methanol (70:30, v/v)Strong organic phase for eluting the analyte. innovareacademics.in
Mobile Phase B 10mM Ammonium Formate (pH 4.5)Volatile buffer compatible with MS, controls analyte ionization. innovareacademics.in
Flow Rate 0.5 mL/minTypical flow rate for this column dimension. innovareacademics.in
Elution GradientAllows for efficient elution and short run times. innovareacademics.in
Injection Volume 2 µLSmall volume suitable for sensitive UPLC-MS/MS systems. innovareacademics.in

Mass Spectrometric Detection Strategies for Enhanced Sensitivity and Specificity

Following chromatographic separation, the analytes enter the mass spectrometer for detection and quantification. The strategies employed here are designed to maximize sensitivity and, most importantly, specificity.

For the analysis of Urapidil and its deuterated internal standard, tandem mass spectrometry (MS/MS) is the technique of choice, most commonly performed on a triple quadrupole instrument. nih.gov The preferred ionization technique is Electrospray Ionization (ESI) in the positive ion mode, as it is effective for ionizing basic compounds like Urapidil. innovareacademics.in

The hallmark of a tandem MS/MS method is the use of Multiple Reaction Monitoring (MRM), also referred to as Selective Reaction Monitoring (SRM). This highly specific detection mode involves two stages of mass filtering:

Q1 (First Quadrupole): This mass filter is set to allow only the protonated molecular ion (the precursor ion) of a specific compound to pass through. For Urapidil, this is the ion with an m/z of 388.2. innovareacademics.ininnovareacademics.in

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Third Quadrupole): This mass filter is set to allow only a specific, characteristic fragment ion (the product ion) to pass through to the detector. For Urapidil, a predominant product ion is found at m/z 190.1. innovareacademics.ininnovareacademics.in

This process of monitoring a specific precursor → product ion transition is what gives MRM its exceptional specificity. Any other molecules that might happen to have the same mass as the precursor will not produce the same specific fragment and will therefore not be detected.

For the internal standard, Urapidil-d4, a separate MRM transition is monitored simultaneously. Because it has four deuterium atoms, its precursor ion has an m/z of 392.2. innovareacademics.ininnovareacademics.in Crucially, it often fragments in a similar way to the unlabeled analyte, producing the same product ion at m/z 190.1. innovareacademics.ininnovareacademics.in The selection of these unique transitions for both the analyte and the internal standard ensures that each is measured without interference from the other, providing the clean data needed for accurate quantification.

Table 3: Mass Spectrometric Transitions for Urapidil and Urapidil-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)MRM Transition
Urapidil388.2190.1388.2 → 190.1 innovareacademics.ininnovareacademics.in
Urapidil-d4392.2190.1392.2 → 190.1 innovareacademics.ininnovareacademics.in

Tandem Mass Spectrometry (MS/MS) Approaches for Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity. nih.gov For the analysis of O-Desmethyl Urapidil using this compound as an internal standard, specific precursor-to-product ion transitions are selected to ensure specificity.

The process begins with the infusion of the individual compounds into the mass spectrometer to determine the optimal precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ionization mode. These precursor ions are then subjected to collision-induced dissociation (CID) to generate a series of product ions. mdpi.com The most stable and abundant product ions are chosen for the MRM transitions. For this compound, the mass shift of +4 Da relative to the unlabeled metabolite allows for its distinct detection. The selection of a specific fragment ion that retains the deuterium label is not always possible or necessary, but the precursor ion will be distinct.

While specific MRM transitions for O-Desmethyl Urapidil are established during method development, a hypothetical example based on the fragmentation of similar compounds is presented below. The transitions for the parent compound, Urapidil, and its d4-labeled internal standard often involve a common fragment, enhancing specificity. innovareacademics.ininnovareacademics.in

Table 1: Illustrative MRM Transitions for Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
O-Desmethyl Urapidil 374.2 176.1
This compound (IS) 378.2 176.1

Note: These values are illustrative and would be confirmed experimentally during method development.

The use of at least two MRM transitions for each analyte can provide additional confirmation of identity, with the ratio of the two transitions remaining constant. eurl-pesticides.eu

Ionization Techniques: Electrospray Ionization (ESI) Optimization

Electrospray Ionization (ESI) is the most common ionization technique for polar molecules like this compound. esmed.org Optimizing ESI parameters is critical for maximizing sensitivity and ensuring stable and reproducible ionization. nih.gov

Optimization is typically performed in positive ion mode ([M+H]⁺), which generally yields a better signal for this class of compounds. innovareacademics.in Key parameters that are optimized include:

Capillary Voltage: A typical starting point might be 3.8 kV, with adjustments made to maximize the signal of the analyte and internal standard. nih.gov Excessively high voltages can lead to source discharges and instability, while lower voltages can reduce unwanted side reactions. chromatographyonline.com

Gas Flows: Both the nebulizing gas (used to form the aerosol) and the drying gas (used to evaporate the solvent) are optimized. Typical flow rates might be 3 L/min for nebulizer gas and 15 L/min for drying gas. esmed.org

Source and Desolvation Temperatures: The desolvation temperature is crucial for efficient solvent evaporation from the ESI droplets. A temperature of around 400°C is often a good starting point. nih.gov The ion source or block temperature is also optimized to ensure efficient desolvation without causing thermal degradation of the analyte. nih.gov

The mobile phase composition also significantly impacts ESI efficiency. The use of acetonitrile is known to improve ESI efficiency due to its low surface tension, which facilitates the generation of gas-phase ions. chromatographyonline.com

Table 2: Typical Optimized ESI Parameters

Parameter Typical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Nebulizing Gas Flow 3.0 L/min
Drying Gas Flow 15.0 L/min
Desolvation Temperature 400 °C
Source Temperature 120 °C

Note: Optimal values are instrument and method-specific.

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation in Research

While triple quadrupole instruments operating in MRM mode are ideal for quantification, High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap or Time-of-Flight (TOF) analyzers, are invaluable for research applications requiring definitive structural confirmation. mdpi.comnih.gov

HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an ion. mdpi.com This is crucial for:

Confirming Identity: Verifying the elemental formula of this compound and ensuring its purity.

Metabolite Identification: In research studies, HRMS can identify unknown metabolites by providing their exact mass, from which a chemical formula can be proposed.

Structural Elucidation: When coupled with fragmentation (MS/MS), HRMS provides accurate mass data for both the precursor and product ions, giving detailed structural information and increasing confidence in compound identification. mdpi.com

The high resolving power of these instruments also allows for the separation of the target analyte from isobaric interferences—compounds that have the same nominal mass but a different exact mass—which might not be possible with a lower resolution instrument. nist.gov This capability ensures a higher degree of confidence in qualitative and quantitative results in complex research samples.

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate its suitability. ujpronline.com Key parameters are evaluated using this compound as the internal standard to ensure the accurate measurement of its non-deuterated counterpart.

Evaluation of Selectivity and Matrix Effects for this compound

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. innovareacademics.in For this compound, this is assessed by analyzing blank matrix samples (e.g., plasma from at least six different sources) to check for any endogenous interferences at its retention time and MRM transition. innovareacademics.ininnovareacademics.in

Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. This can cause ion suppression or enhancement, leading to inaccurate results. The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution at the same concentration. innovareacademics.in The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. science.gov The relative standard deviation (%RSD) of the matrix factor across different lots of the matrix should typically be less than 15%. innovareacademics.in

Assessment of Linearity, Accuracy, and Precision in Analytical Methods

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. gmpinsiders.com A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. A minimum of five to seven concentration levels are typically used. gmpinsiders.com The relationship is assessed using a linear regression model, and the correlation coefficient (r²) should ideally be ≥0.99. innovareacademics.in

Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. innovareacademics.in For research applications, the mean concentration should generally be within ±15% of the nominal value. innovareacademics.in

Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at both the intra-run (repeatability) and inter-run (intermediate precision) levels. innovareacademics.in The %RSD should not exceed 15% for QC samples. innovareacademics.in

Table 3: Typical Acceptance Criteria for Method Validation

Parameter Concentration Levels Acceptance Criteria
Linearity Calibration Standards Correlation Coefficient (r²) ≥ 0.99
Accuracy LQC, MQC, HQC Mean value within ±15% of nominal

| Precision | LQC, MQC, HQC | %RSD ≤ 15% |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Samples

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netnih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govquanterix.com This is a critical parameter for quantitative assays.

Several methods exist for determining LOD and LOQ:

Signal-to-Noise (S/N) Ratio: The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. sepscience.com

Based on the Standard Deviation of the Response and the Slope: This is a more statistically robust approach. The LOD and LOQ are calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

For the LOQ to be accepted, it must also meet the accuracy and precision criteria, which are often relaxed to ±20% for accuracy and ≤20% for precision at this lowest concentration level. innovareacademics.inquanterix.com

Mechanistic Studies of Urapidil Biotransformation Pathways Employing Deuterated Analogs

Isotopic Tracing for Understanding Metabolic Fate and Flux in Research Systems

The elucidation of a drug's metabolic fate is a cornerstone of pharmaceutical research, providing critical insights into its efficacy and clearance from the body. Isotopic tracing is a powerful analytical technique used to track the movement and transformation of molecules within a biological system. creative-proteomics.com By replacing one or more atoms of a compound with their stable, heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H), researchers can differentiate the labeled compound and its subsequent metabolites from their endogenous or unlabeled counterparts. creative-proteomics.com This method is instrumental in studying metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov

In the context of Urapidil's biotransformation, understanding the pathways of its various metabolites is crucial. One of the identified metabolites of Urapidil (B1196414) is O-desmethyl urapidil (also known as M2), a product of O-demethylation of the methoxy (B1213986) group. scbt.com This metabolite is particularly prominent in studies involving rat models. scbt.com To investigate the subsequent metabolic fate of this specific metabolite and to quantify its presence accurately in complex biological matrices, a deuterated analog, O-Desmethyl Urapidil-d4, serves as an invaluable research tool.

The use of this compound allows for precise tracking and quantification in research systems. nih.gov When introduced into an in vitro or in vivo model, the deuterium-labeled compound can be administered to trace the downstream biotransformation products of O-desmethyl urapidil. Because the mass of the deuterated compound is different from the unlabeled version, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can distinguish between the tracer and the naturally formed metabolite.

This approach enables researchers to:

Trace Metabolic Pathways: By identifying the appearance of the deuterium label in subsequent molecules, scientists can map the metabolic reactions that O-desmethyl urapidil undergoes.

Determine Metabolic Flux: It allows for the measurement of the rate at which O-desmethyl urapidil is formed and then converted into other substances, providing a dynamic view of the metabolic network. nih.gov

Serve as an Internal Standard: In quantitative analyses, a known amount of this compound can be added to a biological sample (e.g., plasma or urine). nih.gov Since the deuterated standard behaves almost identically to the unlabeled metabolite during sample extraction and analysis but is distinguishable by mass spectrometry, it allows for highly accurate quantification of the M2 metabolite. nih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of O-Desmethyl Urapidil and its Deuterated Analog

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
O-Desmethyl Urapidil2.8374.2193.1
This compound2.8378.2197.1

This level of detailed metabolic mapping, facilitated by the use of deuterated analogs like this compound, is fundamental to understanding the complete biotransformation profile of Urapidil in various research systems.

Deuterium Isotope Effects in Understanding Chemical and Enzymatic Reaction Mechanisms

Principles of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and enzymology, used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. portico.org The KIE is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

A primary kinetic isotope effect (KIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. portico.org For the C-H bond, the zero-point energy is higher than that of a C-D bond due to the lighter mass of hydrogen. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a kH/kD ratio typically greater than 1. Primary KIEs are significant indicators that C-H bond cleavage is a rate-limiting part of the reaction mechanism.

A secondary kinetic isotope effect (SKIE) occurs when the bond to the isotope is not broken in the rate-determining step, but the isotopic substitution is at a position close to the reacting center. These effects are generally smaller than primary KIEs and are categorized based on the position of the isotope relative to the reaction center (α, β, etc.). SKIEs can provide valuable information about changes in hybridization or the steric environment of the transition state.

Applications of KIEs to Carbon-Hydrogen Bond Cleavage in Drug Metabolism

In drug metabolism, particularly reactions mediated by Cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is often a critical step. cmscientifica.com.br The O-demethylation of a drug, the process that would form O-Desmethyl Urapidil (B1196414) from its methylated precursor, is a common metabolic pathway catalyzed by CYP enzymes.

While no specific studies on the kinetic isotope effect of O-Desmethyl Urapidil-d4 formation have been published, research on other deuterated compounds provides insight into what might be expected. For example, studies on the metabolism of other drugs have shown that deuteration of a methyl group targeted for O-demethylation can lead to a significant KIE. One study on a chemotype metabolized by CYP2C19, where O-demethylation was the major metabolic route, demonstrated an intrinsic clearance isotope effect of 4.0 when the O-methyl group was deuterated. plos.org This indicates that C-H bond abstraction is a key, partially rate-limiting step in the O-demethylation process for that compound.

Table 1: Illustrative Kinetic Deuterium Isotope Effect on Intrinsic Clearance for O-Demethylation by Recombinant CYP2C19 (Hypothetical Data for an Analogous Compound)

CompoundIntrinsic Clearance (CLint) (µL/min/pmol CYP)kH/kD
Non-deuterated100-
O-methyl-d3254.0

This table is illustrative and based on findings for other compounds, as specific data for this compound is not available. plos.org

Such studies are crucial for understanding the mechanism of action of metabolic enzymes and for designing drugs with improved pharmacokinetic profiles. By slowing down metabolism at a specific site, deuteration can potentially increase a drug's half-life and exposure, or shift metabolism towards alternative pathways.

Quantum Mechanical and Computational Chemistry Approaches to Deuterium Effects

Computational methods are invaluable for predicting and interpreting deuterium isotope effects, providing a microscopic view of how isotopic substitution influences reaction pathways.

Theoretical Calculations of Isotope Effects on Reaction Rates

Quantum mechanical (QM) calculations can be used to model the potential energy surface of a reaction and compute the vibrational frequencies of the reactants and the transition state. faccts.denih.gov The KIE can then be calculated from the differences in zero-point energies between the deuterated and non-deuterated species. These calculations can predict the magnitude of both primary and secondary KIEs and help to validate proposed reaction mechanisms. For complex enzymatic reactions, a combination of quantum mechanics and molecular mechanics (QM/MM) is often employed to account for the influence of the protein environment on the reaction.

For a process like O-demethylation, theoretical calculations would model the hydrogen atom abstraction from the methyl group by the reactive species of the CYP enzyme. The calculated KIE would depend on the geometry of the transition state.

Modeling of Deuteration Effects on Conformational Dynamics and Binding Interactions

Beyond the direct effect on bond cleavage, deuteration can also subtly influence molecular properties such as bond lengths, vibrational modes, and non-covalent interactions. While these secondary effects are often small, they can impact a molecule's conformational preferences and how it binds to a biological target.

Computational modeling, through techniques like molecular dynamics (MD) simulations, can be used to explore these subtle effects. For instance, MD simulations could be employed to compare the conformational landscape of O-Desmethyl Urapidil with its deuterated counterpart, or to analyze any differences in their binding modes and affinities to relevant receptors. While no such specific modeling studies for this compound are publicly available, research on other deuterated ligands has shown that these effects can be significant enough to alter binding affinities.

Influence of Deuteration on Molecular Interactions in Preclinical Systems

The ultimate goal of studying deuterated compounds in a pharmaceutical context is to understand how these isotopic substitutions affect the drug's behavior in a biological system. Preclinical studies in cellular or animal models are essential for this evaluation.

Although no preclinical data for this compound has been published, we can infer potential outcomes from studies on analogous deuterated drugs. The primary expectation from deuterating a site of metabolism is a change in the pharmacokinetic profile. For instance, if the formation of O-Desmethyl Urapidil is a major clearance pathway for its parent drug, deuteration at the O-methyl group would be expected to slow this process, potentially leading to a longer half-life and increased plasma concentrations of the parent drug.

A study on the N-demethylation of enzalutamide (B1683756) provides a relevant example. The deuterated analog (d3-ENT) showed a significantly lower in vitro intrinsic clearance in both rat and human liver microsomes compared to the non-deuterated compound, with a KIE of approximately 2. nih.gov This in vitro finding translated to a 102% higher plasma exposure (AUC) in rats for the deuterated compound. nih.gov

Table 2: Illustrative In Vitro and In Vivo Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug (Based on Enzalutamide Data)

ParameterNon-Deuterated (ENT)Deuterated (d3-ENT)Fold Change
In Vitro CLint (RLM, µL/min/mg)58.829.60.50
In Vivo AUC (ng*h/mL) in rats21,30043,1002.02

This table is illustrative, based on data for enzalutamide, as specific data for this compound or its parent drug's deuteration is not available. nih.gov

It is important to note that the observed in vivo effects of deuteration are the net result of multiple factors, including the magnitude of the intrinsic KIE, the fraction of the drug cleared by the affected pathway, and the presence of alternative metabolic routes. gabarx.com Therefore, while the principles are well-established, the precise impact of deuteration on the biological activity and disposition of any given compound, including this compound, must be determined empirically.

Preclinical Pharmacological Research Applications of O Desmethyl Urapidil and Its Deuterated Analog

Comparative Receptor Binding Affinity Studies of O-Desmethyl Urapidil (B1196414) (non-deuterated)

In Vitro Receptor Radioligand Binding Assays

In vitro receptor radioligand binding assays are fundamental tools used to determine the affinity of a compound for a specific receptor. nih.govoncodesign-services.com These assays involve incubating a receptor preparation with a radiolabeled ligand that is known to bind to the target receptor. sci-hub.se By measuring the displacement of the radioligand by the test compound (in this case, O-Desmethyl Urapidil), researchers can calculate its binding affinity, often expressed as an IC50 or a pA2 value. nih.gov

Studies have utilized these techniques to characterize the interaction of Urapidil's metabolites with adrenoceptors. nih.gov Specifically, O-Desmethyl Urapidil (identified as metabolite M2 in some studies) has been shown to be a competitive antagonist at postsynaptic alpha-1 (α1) adrenoceptors. nih.gov Research using isolated rat vas deferens preparations determined its pA2 value, a measure of antagonist potency, to be 6.79. nih.gov This indicates a significant affinity for the α1-adrenoceptor, comparable to that of the parent drug, Urapidil. nih.gov Like its parent compound, O-Desmethyl Urapidil is also recognized for its activity as a 5-HT1A receptor agonist. nih.gov

Structure-Activity Relationship (SAR) Investigations for Urapidil Metabolites

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. ashp.org For Urapidil and its metabolites, SAR investigations focus on how modifications to the parent structure, which occur during metabolism, alter the compound's affinity for its target receptors.

Urapidil is metabolized in the body into several forms, including p-hydroxylated urapidil (M1), O-desmethylated urapidil (M2), and uracil-N-demethylated metabolite (M3). nih.gov Comparative studies reveal that the O-demethylation of the methoxyphenyl group to form O-Desmethyl Urapidil (M2) results in a compound that retains significant biological activity. nih.govinnovareacademics.in Its α1-adrenoceptor antagonism is comparable to both Urapidil and the N-demethylated metabolite (M3), and notably more potent than the p-hydroxylated metabolite (M1). nih.gov

This suggests that the methoxy (B1213986) group on the phenylpiperazine ring is not essential for high-affinity binding to the α1-adrenoceptor, whereas p-hydroxylation significantly reduces this activity. nih.gov The similar potencies of Urapidil, O-Desmethyl Urapidil, and the N-demethylated metabolite highlight that the core phenylpiperazine and dimethyluracil structures are key for this specific receptor interaction. nih.gov

Table 1: Comparative α1-Adrenoceptor Antagonism of Urapidil and its Metabolites

CompoundMetabolite IDModificationpA2 Value
Urapidil-Parent Drug7.02
O-Desmethyl UrapidilM2O-demethylation6.79
Uracil-N-demethylated metaboliteM3N-demethylation6.93
p-hydroxylated urapidilM1p-hydroxylation5.69
Urapidil-N-oxideM5N-oxidation5.55

Data sourced from studies on isolated rat vas deferens preparations. nih.gov

In Vitro and Ex Vivo Pharmacodynamic Assessments of O-Desmethyl Urapidil (non-deuterated)

Pharmacodynamic assessments are conducted to understand the physiological and biochemical effects of a drug on the body. For O-Desmethyl Urapidil, these studies have been performed in vitro and ex vivo to confirm the functional consequences of its receptor binding.

Cellular Signaling Pathway Modulation Studies

Cellular signaling pathways are complex networks that transmit information from a receptor to elicit a cellular response. numberanalytics.comanygenes.com The binding of an antagonist like O-Desmethyl Urapidil to α1-adrenoceptors blocks the signaling cascade normally initiated by endogenous agonists like noradrenaline. This prevents the activation of downstream effectors, such as phospholipase C, thereby inhibiting the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and a blunting of the cell's contractile response.

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissues provide a bridge between receptor binding and in vivo effects. nih.gov These ex vivo experiments measure the physiological response of a tissue to a drug. For O-Desmethyl Urapidil, a key model has been the isolated rat vas deferens, a smooth muscle tissue rich in α1-adrenoceptors. nih.govnih.gov

In these preparations, O-Desmethyl Urapidil has been shown to competitively antagonize noradrenaline-induced contractions. nih.gov Its potency in these functional assays, reflected by its pA2 value, confirms that its binding to α1-adrenoceptors translates into a tangible blockade of the receptor's function. nih.gov Furthermore, studies on isolated vascular tissues have demonstrated that O-Desmethyl Urapidil can significantly inhibit contractions induced by phenylephrine, a selective α1-adrenoceptor agonist, further validating its effectiveness as a vasodilator at the tissue level.

Preclinical Pharmacokinetic Research in Animal Models Utilizing O-Desmethyl Urapidil-d4 as a Tracer

Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. oncodesign-services.comnih.gov In modern bioanalytical chemistry, stable isotope-labeled compounds, such as deuterated analogs, are invaluable tools for these investigations. medchemexpress.com

This compound is the deuterium-labeled version of O-Desmethyl Urapidil. The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to the non-deuterated compound but has a higher molecular weight. medchemexpress.com This mass difference is critical for its use as an internal standard in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

In a typical preclinical pharmacokinetic study, animal models would be administered O-Desmethyl Urapidil. Blood samples would be collected over time and processed. During the analysis, a known quantity of this compound would be added to each sample. Because the deuterated and non-deuterated forms behave identically during extraction and chromatographic separation, any sample loss affects both compounds equally. researchgate.net The mass spectrometer, however, can distinguish between the two based on their mass-to-charge ratio. By comparing the signal intensity of O-Desmethyl Urapidil to that of the this compound internal standard, researchers can achieve highly accurate and precise quantification of the metabolite's concentration in the biological matrix. innovareacademics.inresearchgate.netresearchgate.net This allows for the reliable determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for the active metabolite itself.

Absorption, Distribution, and Excretion Studies in Non-Human Species

Preclinical studies, primarily in rodent and canine models, are essential for characterizing the pharmacokinetic profile of drug metabolites like O-Desmethyl Urapidil. While specific, detailed absorption, distribution, and excretion (ADME) data for O-Desmethyl Urapidil administered directly is sparse in publicly available literature, its characteristics can be inferred from the extensive research on its parent compound, Urapidil.

After administration of Urapidil, it is metabolized by the liver, with O-Desmethyl Urapidil being a minor but active metabolite. innovareacademics.in Studies tracking radiolabeled Urapidil show that the drug and its metabolites are distributed throughout the body and are primarily eliminated via the kidneys. Approximately 50-70% of the parent drug and its metabolites are excreted in the urine. innovareacademics.ininnovareacademics.in

General principles of drug ADME observed in non-human species indicate that factors like lipid solubility, polarity, and molecular size govern a compound's distribution and elimination pathways. merckvetmanual.com Typically, radioactivity from labeled drugs is observed to be widely distributed in animals like rats, though penetration into the central nervous system can be limited. nih.govnih.gov Elimination patterns often show species-specific differences; for instance, excretion may be predominantly fecal in rats and urinary in dogs for some compounds. nih.gov The absolute bioavailability of orally administered drugs can be low in species like rats, suggesting a significant first-pass metabolism effect in the liver, which is where metabolites like O-Desmethyl Urapidil are formed. nih.govmdpi.com

Table 1: General Pharmacokinetic Behaviors in Preclinical Species This table is illustrative of general pharmacokinetic principles in preclinical research and not specific to O-Desmethyl Urapidil due to limited direct data.

Parameter Rat Dog General Observations
Absorption Often shows low to moderate oral bioavailability, suggesting significant first-pass effect. nih.govmdpi.comCan exhibit moderate to high oral bioavailability compared to rats. nih.govAbsorption is influenced by the compound's solubility and formulation. merckvetmanual.com
Distribution Wide distribution to most tissues, often with lower levels in the brain. nih.govmdpi.comSimilar wide distribution, with volume of distribution varying by compound. nih.govLipid-soluble compounds may accumulate in fat, while polar compounds are confined to extracellular fluid. merckvetmanual.com
Excretion Can be primarily through feces. nih.govwisnerbaum.comCan be primarily through urine. nih.govThe main route of excretion (renal vs. fecal) often differs between species. nih.govnih.gov

Investigation of Deuterium Substitution on Preclinical Pharmacokinetic Parameters

This compound is the deuterium-labeled version of O-Desmethyl Urapidil. sapphirebioscience.com Such deuterated compounds are synthesized primarily for use as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of the non-deuterated analyte in biological samples. innovareacademics.inresearchgate.netmedchemexpress.com

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, creates a heavier molecule. tandfonline.com This mass difference is the basis for its use as an internal standard. While this compound's primary role is analytical, the underlying principle of deuteration can significantly alter the pharmacokinetics of a molecule. This is known as the Deuterium Kinetic Isotope Effect (KIE).

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. tandfonline.com For metabolic reactions that involve the breaking of a C-H bond, substituting hydrogen with deuterium can slow down the rate of metabolism. juniperpublishers.com This can lead to:

Reduced systemic clearance. juniperpublishers.com

Prolonged biological half-life. tandfonline.com

Increased systemic exposure to the drug.

Altered ratios of parent drug to metabolites. juniperpublishers.com

However, the in vivo effect of deuteration is complex and difficult to predict. It is highly dependent on which enzymes are involved, the specific position of the deuterium atoms, and whether the C-H bond cleavage is the rate-limiting step in the metabolic pathway. nih.govplos.org For many compounds, alternate metabolic routes or other biological processes can mask the KIE. juniperpublishers.com While the theoretical potential for altered pharmacokinetics exists for this compound, specific preclinical studies investigating these parameters for the metabolite itself are not prominently available. Its main documented application remains as an analytical tool. medchemexpress.comsynzeal.com

Comparative Analysis of O-Desmethyl Urapidil Pharmacological Activity Relative to Parent Compound in Research Contexts

O-Desmethyl Urapidil, despite being a minor metabolite (accounting for about 4% of Urapidil metabolites), retains a pharmacological activity profile that is qualitatively similar to its parent compound, Urapidil. innovareacademics.ininnovareacademics.in Both compounds exert their effects through a dual mechanism of action: antagonism of α1-adrenoceptors and agonism of 5-HT1A receptors. chemsrc.com

The primary pharmacological actions are:

α1-Adrenoceptor Antagonism : Both Urapidil and O-Desmethyl Urapidil block postsynaptic α1-adrenoceptors, which inhibits the vasoconstrictive effects of catecholamines, leading to peripheral vasodilation and a reduction in blood pressure.

5-HT1A Receptor Agonism : Activation of central 5-HT1A receptors contributes to a reduction in sympathetic outflow from the brain, which synergistically aids in lowering blood pressure without causing significant reflex tachycardia.

Research indicates that O-Desmethyl Urapidil has approximately the same biological activity as Urapidil. innovareacademics.ininnovareacademics.in In vitro studies using rat tissues have been instrumental in characterizing and comparing the receptor binding affinities of Urapidil and its derivatives. For instance, studies on rat cerebral cortex membranes using [3H]-prazosin (a selective α1-antagonist) allow for the determination of binding affinity (Ki) for various compounds at α1-adrenoceptors. semanticscholar.org While direct Ki value comparisons for O-Desmethyl Urapidil are not consistently reported across a wide range of studies, the consensus holds that its activity is comparable to the parent drug. innovareacademics.ininnovareacademics.in

Derivatives of Urapidil, such as 5-methyl-urapidil, have been used as research tools to further probe the subtypes of the α1-adrenoceptor (α1A and α1B), demonstrating high selectivity and helping to characterize the distribution of these receptor subtypes in different tissues like the heart, spleen, and hippocampus. nih.govnih.gov This line of research underscores the utility of Urapidil analogs in fundamental pharmacology.

Table 2: Comparative Pharmacological Profile

Compound Mechanism of Action Primary Receptor Targets Reported Relative Activity
Urapidil α1-adrenoceptor antagonist, 5-HT1A receptor agonist. chemsrc.comα1-Adrenoceptors, 5-HT1A Receptors. Reference parent compound.
O-Desmethyl Urapidil α1-adrenoceptor antagonist, 5-HT1A receptor agonist. α1-Adrenoceptors, 5-HT1A Receptors. Exhibits biological activity comparable to Urapidil. innovareacademics.ininnovareacademics.in

Future Directions and Emerging Research Avenues for O Desmethyl Urapidil D4

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The incorporation of stable isotopes into molecules has opened new avenues for exploring fundamental biological properties. silantes.com O-Desmethyl Urapidil-d4 is poised to be a valuable tool in the fields of metabolomics and proteomics, enabling researchers to move beyond static measurements to a more dynamic understanding of metabolic networks. nih.gov

In metabolomics , stable isotope labeling is crucial for elucidating metabolic pathways, fluxes, and regulation. silantes.com By introducing a deuterated compound like this compound, researchers can trace the fate of its parent drug, Urapidil (B1196414), through complex biochemical networks. creative-proteomics.com This stable-isotope tracing allows for the mapping of metabolic pathways and the quantification of the rate at which metabolites flow through that network. creative-proteomics.com This approach provides significant information about metabolic flux that cannot be obtained from classical label-free studies. nih.gov For example, tracking the deuterium (B1214612) label from this compound can help identify previously unknown downstream metabolites and quantify their formation rates, offering a deeper understanding of drug biotransformation.

In proteomics , stable isotope labeling enables accurate quantitative comparisons of protein expression under different experimental conditions. silantes.com While techniques like SILAC metabolically incorporate isotopes into all proteins, this compound can be used to probe specific protein-metabolite interactions. By tracking changes in the proteome in the presence of this labeled metabolite, researchers can identify proteins that bind to it or whose expression is altered by its presence. This is crucial for unraveling the intricate regulatory networks within cells and understanding a drug's mechanism of action at the protein level. pharmiweb.com

Omics FieldApplication of this compoundResearch Goal
Metabolomics Metabolic TracerTo map and quantify the metabolic pathways of Urapidil and its metabolites. nih.govcreative-proteomics.com
Proteomics Interaction ProbeTo identify and quantify protein targets and changes in protein expression in response to the metabolite. silantes.compharmiweb.com

Development of Novel Analytical Platforms for Deuterated Metabolites

The full potential of deuterated compounds like this compound can only be realized through the development of advanced analytical platforms designed for their specific detection.

One emerging technique is Deuterium Metabolic Imaging (DMI) , a non-invasive method for studying metabolism in vivo. nih.gov DMI uses magnetic resonance spectroscopy (MRS) to detect deuterated substrates and their subsequent conversion into downstream metabolites in three dimensions. isotope.com This technology could potentially visualize the distribution and metabolic conversion of this compound within specific tissues or organs in real-time, offering unprecedented insights into localized drug metabolism. nih.govisotope.com

In parallel, significant advances in mass spectrometry (MS) and intelligent software are accelerating metabolite identification. worldpharmatoday.com Modern analytical workflows can automate the initial stages of data analysis, using chemically-intelligent algorithms to detect and characterize metabolites more rapidly. worldpharmatoday.com For deuterated compounds, high-resolution mass spectrometers can reliably separate isotopically labeled molecules from their unlabeled counterparts based on the mass difference, which is fundamental for tracing studies. nih.gov The development of these dedicated and flexible platforms, which combine advanced MS technology with intelligent software, helps overcome bottlenecks in data analysis and increases confidence in metabolite identification. worldpharmatoday.com

Computational Design and Prediction of Deuterium-Labeled Compounds for Research Tools

The generation of experimental data from deuterated compounds has spurred the concurrent development of numerous computational tools to automate and refine data analysis. whiterose.ac.uknih.gov In the context of this compound, computational approaches are vital for both interpreting experimental results and designing future research tools.

Computational methods are essential for processing the raw data from hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments, which investigate protein dynamics. nih.govacs.org These tools help identify peptides, calculate the mass increase from deuterium uptake, and localize statistically significant differences between experimental conditions. whiterose.ac.uk While not a direct application for a small molecule metabolite, the principles of analyzing deuterium incorporation are transferable. For instance, computational software is used to correct for the natural abundance of heavy isotopologues when quantifying deuterium enrichment in metabolomics studies. nih.gov

Looking forward, computational models can be used to predict the metabolic fate of deuterated compounds. By simulating enzymatic reactions, these models can anticipate how deuterium substitution at a specific site might alter metabolic pathways, a phenomenon known as "metabolic switching". nih.gov This predictive capability is invaluable for the rational design of new deuterium-labeled compounds. Researchers can use these tools to strategically place deuterium atoms to slow metabolism at specific "soft spots," thereby creating more stable research tools or even novel therapeutic agents with improved pharmacokinetic profiles. nih.gov

Broader Implications of Isotope Labeling in Fundamental Biological and Chemical Research

The use of stable isotope-labeled compounds like this compound has far-reaching implications beyond the study of a single drug. Isotope labeling is a powerful and fundamental technique that enables the tracing and precise measurement of molecules in complex biological systems, contributing to scientific advancements across numerous disciplines. silantes.comsilantes.com

The key advantages and implications of this technology include:

Tracing Molecular Pathways: Stable isotopes serve as powerful tracers to follow molecules through metabolic pathways, providing deep insights into processes like biosynthesis, degradation, and turnover. creative-proteomics.comsilantes.com This allows scientists to map the intricate biochemical reactions that form the core of cellular function. creative-proteomics.com

Enhanced Detection and Quantification: Incorporating stable isotopes creates a unique mass signature, which allows mass spectrometers to distinguish labeled molecules from their unlabeled counterparts with high precision. nih.govsilantes.com This improves detection sensitivity and enables accurate quantification, even for trace amounts of a substance. silantes.com

Mechanistic Understanding of Reactions: The kinetic isotope effect, where a C-D bond is stronger and breaks more slowly than a C-H bond, is a foundational principle used to study reaction mechanisms. scispace.com Deuteration can alter the rate of metabolic transformations, providing clues about the rate-limiting steps in enzymatic processes. scispace.com

Structural Biology: In structural biology, techniques like nuclear magnetic resonance (NMR) spectroscopy benefit greatly from isotope labeling. silantes.com Incorporating isotopes can improve spectral resolution, facilitating the elucidation of three-dimensional structures and molecular interactions. silantes.com

Ultimately, the use of deuterium-labeled compounds provides a unique and indispensable tool for researchers. pharmiweb.comscispace.com By allowing scientists to track molecules, quantify their transformations, and probe their interactions, stable isotope labeling deepens our understanding of the dynamic processes that govern life at the molecular level. silantes.com

Q & A

Q. What are the critical safety protocols for handling O-Desmethyl Urapidil-d4 in laboratory settings?

this compound requires stringent safety measures due to its acute toxicity and irritant properties. Key protocols include:

  • Respiratory protection : Use a full-face respirator with multi-purpose filters (e.g., ABEK type) to avoid inhalation of dust or aerosols .
  • Skin and eye protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. In case of exposure, rinse skin with soap/water for ≥15 minutes and eyes with water for ≥15 minutes .
  • Ventilation : Conduct experiments in a fume hood to minimize airborne exposure .
  • Emergency procedures : Avoid inducing vomiting if ingested; seek immediate medical attention with the safety data sheet (SDS) .

Q. How should this compound be stored to maintain stability during long-term studies?

Stability is contingent on strict storage conditions:

  • Temperature : Refrigerate at -20°C in airtight containers to prevent degradation .
  • Environmental controls : Protect from heat, sparks, and direct sunlight, as decomposition products (e.g., carbon oxides) may form under combustion .
  • Handling : Minimize dust formation by using pre-weighed aliquots in controlled environments .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic parameters compared to the non-deuterated form?

Deuterium labeling alters metabolic stability and isotopic effects:

  • Metabolic resistance : The deuterium isotope effect (DIE) slows CYP450-mediated oxidation, extending the half-life of the deuterated metabolite in vivo. Comparative studies should measure clearance rates via LC-MS/MS, using controlled dosing in animal models .
  • Analytical validation : Ensure deuterium incorporation is ≥98% via NMR or high-resolution mass spectrometry to avoid isotopic interference in kinetic analyses .

Q. What methodological considerations are essential when designing in vitro studies to assess the metabolic pathways of this compound?

Key experimental design elements include:

  • Variable control :
  • Independent variables: Substrate concentration, incubation time with liver microsomes.
  • Dependent variables: Metabolite formation rate (e.g., via UPLC-QTOF).
  • Confounding factors: pH, temperature, and co-factor stability (e.g., NADPH) .
    • Replication : Perform triplicate assays with negative controls (e.g., heat-inactivated enzymes) to validate enzyme-specific activity .
    • Statistical rigor : Apply t-tests or ANOVA to compare metabolic rates across experimental groups, reporting standard deviations for reproducibility .

Q. How can researchers address discrepancies in quantitative data when using this compound as an internal standard in LC-MS assays?

Contradictions may arise from matrix effects or isotopic impurities. Mitigation strategies include:

  • Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma) to account for ion suppression/enhancement .
  • Isotopic purity checks : Validate the deuterated compound’s purity via isotopic abundance ratios (e.g., d4 vs. d3 peaks) .
  • Error analysis : Quantify uncertainties from instrument drift (e.g., daily calibration) and sample preparation variability .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by pipetting errors or instrument artifacts .
  • Cross-validation : Compare results with alternative assays (e.g., fluorescence-based vs. radiometric) to confirm mechanistic consistency .

Q. How can researchers validate the specificity of this compound in competitive binding assays?

  • Negative controls : Use structurally analogous non-deuterated compounds to test for off-target binding .
  • Saturation binding : Perform Scatchard analysis to distinguish specific vs. non-specific binding, ensuring equilibrium conditions (e.g., 24-hour incubation) .
  • Cross-reactivity screening : Test against related receptors/enzymes (e.g., α1-adrenergic subtypes) to confirm selectivity .

Ethical and Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in studies using this compound?

  • Detailed protocols : Publish step-by-step methodologies, including instrument settings (e.g., LC gradient profiles) and solvent preparation (e.g., buffer pH adjustments) .
  • Raw data transparency : Archive chromatograms, spectral data, and statistical outputs in repositories like Zenodo or Figshare .
  • Reagent validation : Report lot numbers, purity certificates, and storage durations for all chemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.